Cas no 2490401-37-9 (8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid)

2490401-37-9 structure
상품 이름:8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid
CAS 번호:2490401-37-9
MF:C15H25NO4
메가와트:283.363304853439
MDL:MFCD32852560
CID:5359591
PubChem ID:154877067
8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid
- Z4535672085
- 8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid
- 8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid
-
- MDL: MFCD32852560
- 인치: 1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
- InChIKey: WTHQARQLQZCTSD-UHFFFAOYSA-N
- 미소: O(C(C)(C)C)C(N1CCC2(CC1C(=O)O)CCCC2)=O
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 3
- 복잡도: 393
- 소수점 매개변수 계산 참조값(XlogP): 3.3
- 토폴로지 분자 극성 표면적: 66.8
8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27081348-0.05g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
Enamine | EN300-27081348-0.25g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
Enamine | EN300-27081348-5.0g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
1PlusChem | 1P028ELR-50mg |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylicacid |
2490401-37-9 | 95% | 50mg |
$354.00 | 2024-05-21 | |
1PlusChem | 1P028ELR-250mg |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylicacid |
2490401-37-9 | 95% | 250mg |
$710.00 | 2024-05-21 | |
1PlusChem | 1P028ELR-1g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylicacid |
2490401-37-9 | 95% | 1g |
$1369.00 | 2024-05-21 | |
Enamine | EN300-27081348-1g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95% | 1g |
$1057.0 | 2023-09-11 | |
Enamine | EN300-27081348-0.5g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
Enamine | EN300-27081348-0.1g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylic acid |
2490401-37-9 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
1PlusChem | 1P028ELR-5g |
8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-7-carboxylicacid |
2490401-37-9 | 95% | 5g |
$3851.00 | 2024-05-21 |
8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid 관련 문헌
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2490401-37-9 (8-(tert-butoxy)carbonyl-8-azaspiro4.5decane-7-carboxylic acid) 관련 제품
- 1934881-66-9(1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine)
- 1361468-14-5(2-Hydroxy-3-(2,4,6-trichlorophenyl)pyridine)
- 2770500-51-9((9H-fluoren-9-yl)methyl N-[2-(6-hydroxy-2-sulfanylpyrimidin-4-yl)ethyl]carbamate)
- 2229516-86-1(2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)
- 1506707-49-8(methyl(1,2-thiazol-3-yl)methylamine)
- 2097957-95-2(1-(2-methoxyethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde)
- 278788-93-5((R)-1-(Benzylamino)-3-chloropropan-2-ol)
- 2169589-49-3(1-(2,3-dihydro-1H-inden-1-yl)-2,2-difluoroethan-1-amine)
- 2106606-74-8(4-1-(2-methoxy-4-methylphenyl)ethylpiperidine)
- 22548-85-2(4-Nitro-2,3,6-trichlorotoluene)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
